molecular formula C25H22N2O8 B228356 1-(3,4-DIMETHOXYPHENETHYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

1-(3,4-DIMETHOXYPHENETHYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Cat. No.: B228356
M. Wt: 478.4 g/mol
InChI Key: OSFXLZKCNVWSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-DIMETHOXYPHENETHYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrol-2-one core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHOXYPHENETHYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the pyrrol-2-one core: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the furoyl group: This can be achieved through a Friedel-Crafts acylation reaction using furoyl chloride and a Lewis acid catalyst.

    Substitution with the 3,4-dimethoxyphenyl group: This step involves a nucleophilic substitution reaction, where the 3,4-dimethoxyphenyl group is introduced using a suitable nucleophile.

    Addition of the nitrophenyl group: This can be done through a nitration reaction, where the nitro group is introduced using a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHOXYPHENETHYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation with a metal catalyst.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, catalysts such as Lewis acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3,4-DIMETHOXYPHENETHYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYPHENETHYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interacting with cellular pathways: Affecting processes such as cell signaling, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

1-(3,4-DIMETHOXYPHENETHYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22N2O8

Molecular Weight

478.4 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H22N2O8/c1-33-18-10-5-15(14-20(18)34-2)11-12-26-22(16-6-8-17(9-7-16)27(31)32)21(24(29)25(26)30)23(28)19-4-3-13-35-19/h3-10,13-14,22,29H,11-12H2,1-2H3

InChI Key

OSFXLZKCNVWSJG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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